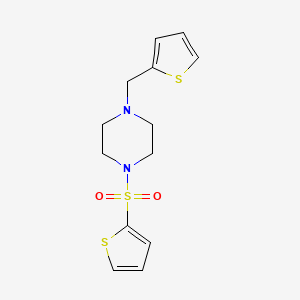
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)urea
Overview
Description
N-(2,4-dimethoxyphenyl)-N’-(1-methyl-3-phenylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 2,4-dimethoxyphenyl group and a 1-methyl-3-phenylpropyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-(1-methyl-3-phenylpropyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 1-methyl-3-phenylpropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N’-(1-methyl-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-(1-methyl-3-phenylpropyl)urea depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-N’-(1-methyl-3-phenylpropyl)carbamate
- N-(2,4-dimethoxyphenyl)-N’-(1-methyl-3-phenylpropyl)thiourea
Comparison
Compared to similar compounds, N-(2,4-dimethoxyphenyl)-N’-(1-methyl-3-phenylpropyl)urea may exhibit unique properties due to the presence of the urea functional group. This can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-phenylbutan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14(9-10-15-7-5-4-6-8-15)20-19(22)21-17-12-11-16(23-2)13-18(17)24-3/h4-8,11-14H,9-10H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEAOCLELOTXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283824.png)

![1-[5-({4-[(5-METHYL-2-FURYL)METHYL]PIPERAZINO}SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE](/img/structure/B4283839.png)
![dimethyl 2-[({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4283853.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B4283858.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4283866.png)
![2-{[4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B4283877.png)
![ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4283887.png)

![2-[(5-{2-cyano-3-[(2-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4283904.png)
![propyl 4-({[(2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4283912.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283918.png)
![1-(benzylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283927.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283938.png)
